2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol
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Overview
Description
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol is a complex organic compound with a unique structure that includes a piperidine ring, a nitro group, and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol typically involves multiple steps One common route starts with the nitration of 4-chloroaniline to introduce the nitro group This is followed by the alkylation of the nitroaniline with 1-methylpiperidine under controlled conditions to form the desired piperidine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could introduce various functional groups depending on the nucleophile.
Scientific Research Applications
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring may interact with biological receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroaniline: Lacks the ethanol moiety.
2-(4-chloro-N-(1-methylpiperidin-4-yl)-aniline): Lacks the nitro group.
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)propane: Has a different alkyl group.
Uniqueness
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-16-6-4-12(5-7-16)17(8-9-19)13-3-2-11(15)10-14(13)18(20)21/h2-3,10,12,19H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSFEFLKCVJRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CCO)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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